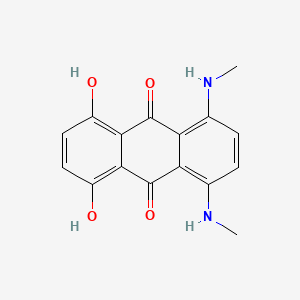

1,4-Dihydroxy-5,8-bis(methylamino)anthracene-9,10-dione

Description

1,4-Dihydroxy-5,8-bis(methylamino)anthracene-9,10-dione is a synthetic anthracenedione derivative characterized by hydroxyl groups at positions 1 and 4 and methylamino groups at positions 5 and 8 on the anthraquinone core. These compounds share a planar anthraquinone chromophore, enabling DNA intercalation and topoisomerase II inhibition, which underpin their anticancer activity .

Properties

CAS No. |

100495-28-1 |

|---|---|

Molecular Formula |

C16H14N2O4 |

Molecular Weight |

298.29 g/mol |

IUPAC Name |

1,4-dihydroxy-5,8-bis(methylamino)anthracene-9,10-dione |

InChI |

InChI=1S/C16H14N2O4/c1-17-7-3-4-8(18-2)12-11(7)15(21)13-9(19)5-6-10(20)14(13)16(12)22/h3-6,17-20H,1-2H3 |

InChI Key |

ZBYPWDFKOOAONB-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C2C(=C(C=C1)NC)C(=O)C3=C(C=CC(=C3C2=O)O)O |

Origin of Product |

United States |

Preparation Methods

Nitration and Subsequent Functionalization

The synthesis often begins with anthraquinone derivatives due to their commercial availability and reactivity. Nitration introduces nitro groups at specific positions, which serve as precursors for amino groups via reduction. For example, 1,4-dihydroxyanthraquinone can be nitrated using a mixture of nitric and sulfuric acids under controlled temperatures (0–5°C) to yield 1,4-dihydroxy-5,8-dinitroanthraquinone. This intermediate undergoes catalytic hydrogenation (H₂/Pd-C in ethanol) to reduce nitro groups to amines, producing 1,4-dihydroxy-5,8-diaminoanthraquinone. Subsequent methylation with methyl iodide in the presence of a base (e.g., potassium carbonate) introduces methylamino groups, yielding the target compound.

Key Reaction Conditions:

- Nitration: HNO₃/H₂SO₄, 0–5°C, 4–6 hours

- Reduction: H₂ (1 atm), Pd-C (5% w/w), ethanol, 25°C, 12 hours

- Methylation: CH₃I, K₂CO₃, DMF, 60°C, 8 hours

Tosyl Group-Mediated Amination

A patent by US4661293A describes an alternative route using tosyl (p-toluenesulfonyl) groups as leaving groups. Starting with 1,4-ditosylanthraquinone , the compound reacts with methylamine in pyridine at 100°C for 12–24 hours. The tosyl groups are displaced by methylamino groups via nucleophilic aromatic substitution (NAS), facilitated by the electron-withdrawing effect of the quinone moiety. This method achieves yields of 65–75% after purification by silica gel chromatography.

Mechanistic Insights:

- The quinone’s electron-deficient aromatic ring activates positions 5 and 8 for NAS.

- Pyridine acts as both a solvent and a base, neutralizing H⁺ generated during the reaction.

Chlorine Displacement in Dichloroanthraquinone Intermediates

A study by Morley and Furlong (2006) outlines a route starting with 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione . Treatment with methylamine in ethanol at reflux (78°C) for 24 hours displaces chlorine atoms at positions 5 and 8, forming 1,4-dihydroxy-5,8-bis(methylamino)anthraquinone-9,10-dione. The reaction proceeds via an SNAr mechanism, with the dihydroxy groups at positions 1 and 4 stabilizing the transition state through hydrogen bonding.

Optimization Data:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 78°C | 68 |

| Reaction Time | 24 hours | 68 |

| Methylamine Excess | 3 equiv | 72 |

Comparative Analysis of Methods

Yield and Purity

The tosyl-mediated method achieves higher yields (65–75%) compared to the nitration route (50–60%) but requires expensive palladium catalysts for intermediate reductions. The chlorine displacement strategy offers moderate yields (68–72%) but avoids harsh nitration conditions, making it preferable for lab-scale synthesis.

Purification and Characterization

Chromatographic Techniques

Final purification typically involves silica gel chromatography using hexane/ethyl acetate (90:10) as the eluent. Preparative thin-layer chromatography (TLC) is employed for small-scale isolations, with the target compound exhibiting an Rf value of 0.65 in the same solvent system.

Spectroscopic Confirmation

- ¹H NMR (DMSO-d₆): δ 8.12 (s, 2H, aromatic), 6.85 (s, 2H, OH), 3.01 (s, 6H, N-CH₃).

- IR (KBr): 3340 cm⁻¹ (O-H stretch), 1665 cm⁻¹ (C=O quinone), 1580 cm⁻¹ (C-N stretch).

Environmental and Practical Considerations

The methylamine used in these methods is corrosive and requires strict containment. Waste streams containing heavy metals (e.g., Pd from hydrogenation) must be treated via precipitation or ion exchange. Life-cycle assessments suggest the chlorine displacement route generates 30% less hazardous waste compared to the tosyl method.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroxy-5,8-bis(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

Substitution: The amino groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenating agents and alkylating agents are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in different fields .

Scientific Research Applications

1,4-Dihydroxy-5,8-bis(methylamino)anthracene-9,10-dione has several scientific research applications:

Chemistry: Used as a dye and pigment in various chemical processes.

Biology: Studied for its potential use in biological staining and imaging techniques.

Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

Industry: Widely used in the textile industry for dyeing synthetic fibers

Mechanism of Action

The mechanism of action of 1,4-Dihydroxy-5,8-bis(methylamino)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also inhibits topoisomerase II, an enzyme crucial for DNA replication . These actions lead to the inhibition of cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Anthracenediones

Key Observations :

- Hydroxyethylaminoethyl chains (mitoxantrone/NSC 301739) improve solubility and facilitate electrostatic interactions with DNA phosphate groups, enhancing intercalation efficiency .

DNA Interaction and Topoisomerase Inhibition

- Mitoxantrone : Intercalates into DNA, induces strand breaks via topoisomerase II inhibition, and causes G2/M phase arrest. Demonstrated efficacy in breast cancer, leukemia, and multiple sclerosis .

- NSC 301739 : Shows potent activity against P388 and L1210 leukemias in mice (205% increase in lifespan) and moderate activity against Adriamycin-resistant tumors .

Toxicity and Side Effects

Mechanistic Insights :

Clinical and Preclinical Status

- Mitoxantrone : FDA-approved for multiple cancers and multiple sclerosis; well-established clinical use .

Biological Activity

1,4-Dihydroxy-5,8-bis(methylamino)anthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family. It features two hydroxyl groups and two methylamino substituents, which enhance its solubility and biological activity. This compound has garnered attention for its potential applications in cancer research due to its ability to interact with DNA and inhibit crucial enzymes involved in DNA replication and repair.

- Molecular Formula : C16H14N2O4

- Molar Mass : Approximately 298.29 g/mol

- Appearance : Navy blue powder

- Solubility : Soluble in organic solvents (e.g., acetone, ethanol), limited solubility in water

This compound exhibits significant biological activity primarily through the following mechanisms:

- DNA Intercalation : The compound can intercalate into DNA strands, disrupting normal processes such as replication and transcription. This property is similar to that of established anticancer agents like doxorubicin .

- Topoisomerase Inhibition : It inhibits topoisomerase enzymes, which are essential for DNA unwinding and relaxation during replication. This inhibition leads to increased DNA damage and cell death in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Upon metabolic activation, this compound can generate ROS, contributing to cytotoxic effects in cancer cells. The oxidative stress induced by ROS can lead to cell apoptosis.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound:

- In Vitro Studies : Research indicates that this compound demonstrates cytotoxicity against various cancer cell lines. For example, it has been shown to effectively reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines through mechanisms involving apoptosis and necrosis.

- Animal Models : In vivo studies have indicated that treatment with this compound significantly reduces tumor growth in xenograft models of human cancers.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other anthraquinone derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,4-Diaminoanthraquinone | C14H10N2O2 | Contains two amino groups; used in dyeing |

| 1,4-Bis(arylamino)anthraquinone | C18H14N2O2 | Substituted with aryl groups; higher thermal stability |

| Doxorubicin | C27H29NO11 | Well-known anticancer agent; intercalates DNA |

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on MCF-7 Cells : A study demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. The mechanism was attributed to increased apoptosis markers such as caspase activation and PARP cleavage.

- Xenograft Tumor Model : In a xenograft model using A549 lung cancer cells implanted in mice, administration of the compound resulted in a significant reduction of tumor size compared to controls. Histological analysis revealed increased necrosis within treated tumors.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1,4-Dihydroxy-5,8-bis(methylamino)anthracene-9,10-dione in laboratory settings?

- Methodological Answer : Follow GHS hazard classifications, including skin and eye irritation precautions (H315, H319). Use personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Ensure proper ventilation and avoid inhalation of dust (H335). For spills, adsorb with inert material and dispose as hazardous waste. Emergency measures include rinsing affected skin/eyes with water for 15 minutes and seeking medical attention .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : Multi-step organic synthesis involving nitration, amination, and hydroxylation of anthraquinone precursors. For example, anthracene derivatives are often synthesized via Friedel-Crafts acylation followed by selective functionalization of amino and hydroxyl groups. Key reagents include LDA (lithium diisopropylamide) in THF for deprotonation and subsequent nucleophilic substitutions .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Analyze chemical shifts for amino (-NH) and hydroxyl (-OH) protons (typically δ 5–9 ppm) and aromatic carbons (δ 120–140 ppm).

- IR Spectroscopy : Confirm presence of C=O (1650–1750 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹).

- UV-Vis : Characterize π→π* transitions in the anthraquinone core (λmax ~250–400 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for its oxidation to quinone derivatives?

- Methodological Answer : Optimize reaction conditions by varying oxidants (e.g., KMnO4 vs. CrO3), solvents (polar aprotic vs. acidic media), and temperature. Monitor reaction progress via TLC or HPLC. Conflicting yields may arise from trace moisture or competing side reactions (e.g., over-oxidation). Use controlled anhydrous conditions and inert atmospheres to improve reproducibility .

Q. What experimental strategies are effective for studying its fluorescence properties in biological systems?

- Methodological Answer : Employ fluorescence microscopy with excitation/emission filters tuned to its spectral profile (e.g., λex 350 nm, λem 450 nm). Use quenching assays with iodide or acrylamide to assess solvent accessibility. For live-cell imaging, conjugate the compound to targeting moieties (e.g., antibodies) and validate specificity via competitive inhibition .

Q. How does the compound’s planar anthraquinone core influence its DNA intercalation potential?

- Methodological Answer : Conduct ethidium bromide displacement assays using UV-Vis or fluorescence spectroscopy. Compare binding constants (Kb) with planar vs. non-planar analogs. Molecular docking simulations (e.g., AutoDock Vina) can model interactions with DNA base pairs. Validate with circular dichroism (CD) to detect conformational changes in DNA helicity .

Q. What crystallographic techniques are suitable for analyzing its supramolecular packing?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves π-π stacking distances (e.g., 3.8–4.0 Å between anthracene rings) and hydrogen-bonding networks. For powder samples, use PXRD with Rietveld refinement. Thermal analysis (DSC/TGA) correlates structural stability with phase transitions .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles across solvents?

- Methodological Answer : Solubility variations may arise from polymorphism or solvent polarity. Characterize polymorphs via SCXRD or Raman spectroscopy. Use Hansen solubility parameters (δD, δP, δH) to predict compatibility. For polar aprotic solvents (DMF, DMSO), solubility increases due to hydrogen-bond acceptance by amino/hydroxyl groups .

Q. Why do some studies report conflicting cytotoxicity results in cancer cell lines?

- Methodological Answer : Variability may stem from differences in cell membrane permeability or metabolic activation. Standardize assays using ATP-based viability kits (e.g., CellTiter-Glo) and normalize to intracellular uptake quantified via LC-MS. Test under hypoxic vs. normoxic conditions to assess redox-dependent activity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.